molecular formula C9H15N3O B1467433 [1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248778-60-0

[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1467433
CAS No.: 1248778-60-0
M. Wt: 181.23 g/mol
InChI Key: VPYWRVVIRJBRLZ-UHFFFAOYSA-N
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Description

Cyclopentylmethanol is an organic compound with the formula C6H12O. It is also known by other names such as (Hydroxymethyl)cyclopentane, and Cyclopentyl carbinol . It is used in a variety of applications in the chemical industry .


Molecular Structure Analysis

The molecular structure of cyclopentylmethanol consists of a cyclopentane ring with a methanol group attached. The molecular weight is 100.1589 .

Scientific Research Applications

Catalysis in Organic Synthesis

A highly active catalyst for Huisgen 1,3-dipolar cycloadditions was developed using a tris(triazolyl)methanol-Cu(I) structure, which showcases the role of triazole derivatives like [1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol in facilitating organic synthesis. The catalyst demonstrated exceptional efficiency with low loadings and compatibility with a variety of functional groups, highlighting its potential in streamlining synthetic processes (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Corrosion Inhibition

Triazole derivatives, including those structurally related to this compound, have been investigated for their corrosion inhibition properties. These compounds, by interacting with metal surfaces, can significantly reduce corrosion in acidic mediums, providing insights into the development of new corrosion inhibitors for industrial applications (Ma, Qi, He, Tang, & Lu, 2017).

Anticancer Research

Research into triazole derivatives similar in structure to this compound has extended into the field of anticancer activity. These compounds have shown promise in inhibiting the growth of cancer cells, indicating the potential for triazole-based molecules in the development of new therapeutic agents against cancer (Dong & Wu, 2018).

Catalysis and Polymer Science

Tris(triazolyl)methanol and its derivatives have also been explored for their applications in catalysis and polymer science. These molecules serve as ligands in transition metal-mediated reactions, offering a versatile tool for synthetic chemistry and materials science. Their involvement in creating homogeneous and heterogeneous catalyst systems underscores the adaptability and utility of triazole ligands in catalysis (Etayo, Ayats, & Pericàs, 2016).

Solubility and Physical Chemistry

The solubility of compounds structurally related to this compound has been a subject of study, providing valuable data for the design of pharmaceuticals and chemical processes. Understanding the solubility of these compounds in various solvents at different temperatures aids in the optimization of drug formulation and chemical manufacturing processes (Liang, Li, Shen, Li, Mao, & Li, 2016).

Properties

IUPAC Name

[1-(cyclopentylmethyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c13-7-9-6-12(11-10-9)5-8-3-1-2-4-8/h6,8,13H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYWRVVIRJBRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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